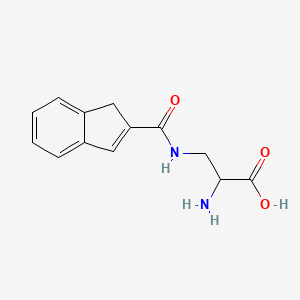
2-Amino-3-(1H-indene-2-carboxamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(1H-indene-2-carboxamido)propanoic acid is a compound that belongs to the class of amino acids It features an indene ring structure, which is a bicyclic compound consisting of a benzene ring fused to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid typically involves the reaction of indene derivatives with amino acids under specific conditions. One common method involves the condensation of indene-2-carboxylic acid with an amino acid derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The indene ring can be oxidized to form indanone derivatives.
Reduction: Reduction of the carboxamide group can yield corresponding amines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophiles such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indanone derivatives, while substitution can introduce halogen or nitro groups onto the indene ring.
Scientific Research Applications
2-Amino-3-(1H-indene-2-carboxamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Mechanism of Action
The mechanism of action of 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid involves its interaction with specific molecular targets. The indene ring structure allows it to bind to various enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: Shares a similar indene ring structure but differs in the position and type of functional groups.
a-(Fmoc-amino)-2,3-dihydro-1H-indene-2-propanoic acid: Another indene derivative with different substituents on the indene ring.
Uniqueness: 2-Amino-3-(1H-indene-2-carboxamido)propanoic acid is unique due to its specific combination of an amino acid moiety with an indene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-amino-3-(1H-indene-2-carbonylamino)propanoic acid |
InChI |
InChI=1S/C13H14N2O3/c14-11(13(17)18)7-15-12(16)10-5-8-3-1-2-4-9(8)6-10/h1-5,11H,6-7,14H2,(H,15,16)(H,17,18) |
InChI Key |
LZAHALZECHAYSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C=C1C(=O)NCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



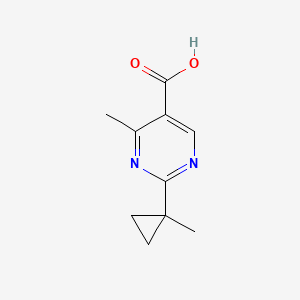
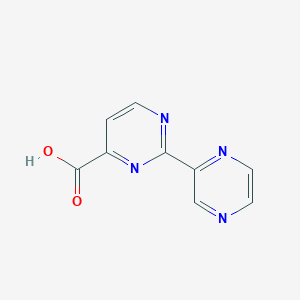

![2-Thia-4,9-diazatricyclo[8.4.0.0,3,8]tetradeca-1(14),3,5,7,10,12-hexaene-6-carboxylic acid](/img/structure/B13177278.png)
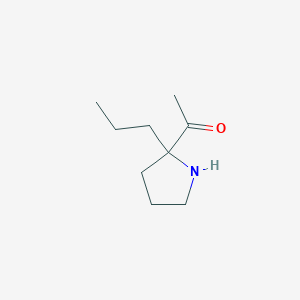
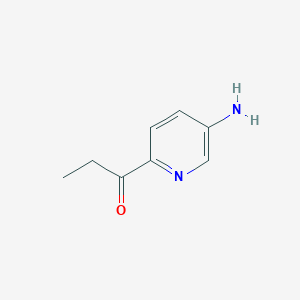
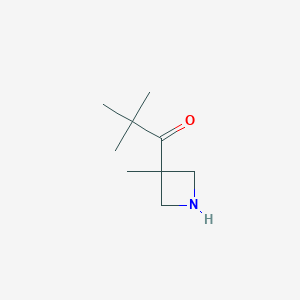
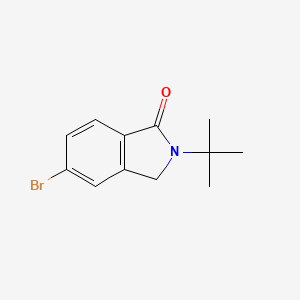
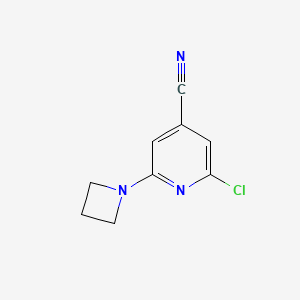
![4-[1-(Aminomethyl)cyclopropyl]oxepan-4-ol](/img/structure/B13177318.png)

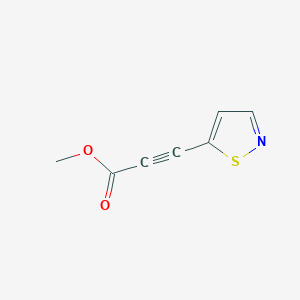
![3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13177348.png)
